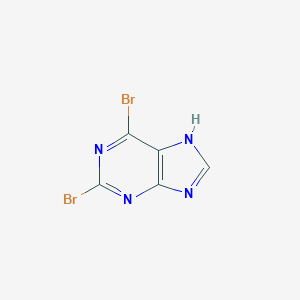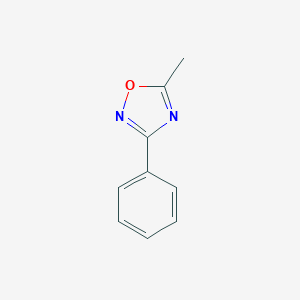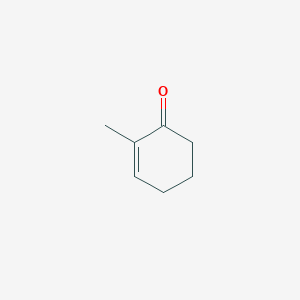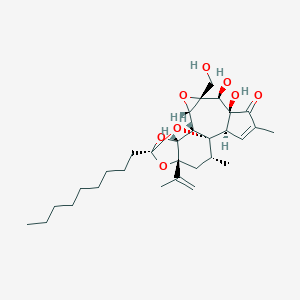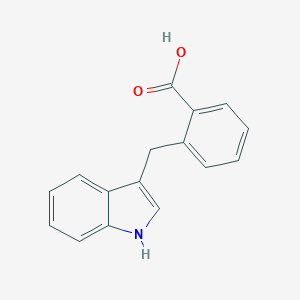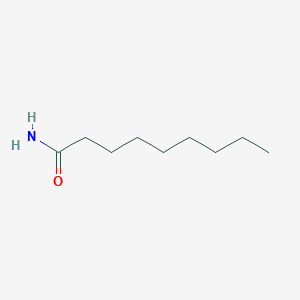
Nonanamide
Descripción general
Descripción
. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). Nonanamide is a derivative of nonanoic acid and is commonly used in various industrial and research applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Nonanamide, also known as Nonivamide, is a naturally occurring analog of Capsaicin, isolated from peppers . It primarily targets the VR1 (vanilloid/TRPV1 receptor) . The VR1 receptor plays a crucial role in the sensation of pain, heat, and inflammation.
Mode of Action
This compound acts as an agonist of the VR1 receptor . This means it binds to the VR1 receptor and activates it, leading to a series of cellular responses. The interaction of this compound with its target receptor triggers a cascade of biochemical reactions, resulting in the sensation of heat and pain.
Result of Action
The activation of the VR1 receptor by this compound leads to a sensation of heat and pain. This is why this compound is used as a topical analgesic . It has also been studied for its anti-inflammatory properties .
Análisis Bioquímico
Biochemical Properties
This receptor is involved in the sensation of heat and pain, and its activation by Nonanamide can lead to effects similar to those caused by capsaicin .
Cellular Effects
This compound influences cell function through its interaction with the VR1 receptor . Activation of this receptor can lead to various cellular responses, including changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been studied for its anti-inflammatory properties and its potential role in fat loss therapies .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the VR1 receptor . As an agonist of this receptor, this compound can induce a conformational change in the receptor, leading to its activation . This can result in the influx of cations into the cell, triggering a series of intracellular events that can influence gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with the VR1 receptor
Subcellular Localization
Given its lipophilic nature and its interaction with the VR1 receptor, which is located in the cell membrane, it is likely that this compound primarily localizes to the cell membrane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonanamide can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Another method involves the enzymatic synthesis of this compound derivatives using enzymes like amyloglucosidase from Rhizopus and β-glucosidase from sweet almond. These enzymes catalyze the formation of glycosides with various carbohydrates, resulting in the production of this compound glycosides .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale chemical synthesis. The process involves the reaction of nonanoic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Nonanamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce nonanoic acid and other oxidation products.
Reduction: Reduction of this compound can yield nonylamine and other reduced forms.
Substitution: This compound can participate in substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid and other carboxylic acids.
Reduction: Nonylamine and other amines.
Substitution: Various substituted amides and related compounds.
Aplicaciones Científicas De Investigación
Nonanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations and as a topical analgesic.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Comparación Con Compuestos Similares
Nonanamide is often compared to other amides and capsaicinoids, such as:
Capsaicin: Both compounds interact with the TRPV1 receptor, but this compound has a different fatty acid moiety.
Nonivamide: A synthetic analog of capsaicin with similar biological activities but different chemical structure.
Pelargonamide: Another name for this compound, highlighting its relationship with nonanoic acid.
This compound is unique due to its specific chemical structure and the resulting properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLZUHZBBNDWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149803 | |
| Record name | Nonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Nonanamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16058 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1120-07-6 | |
| Record name | Nonanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonan-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L1759048J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-(4-hydroxy-3-methoxybenzyl)nonanamide, a key this compound derivative, is structurally similar to capsaicin. [] While its exact spectroscopic data is not detailed within these papers, its molecular formula is C17H27NO3 and its molecular weight is 293.4 g/mol. []
A: Amyloglucosidase from Rhizopus mold and β-glucosidase from sweet almond can catalyze the synthesis of N-vanillyl-nonanamide glycosides. [] This enzymatic glycosylation modifies the properties of N-vanillyl-nonanamide, potentially enhancing its water solubility. [] The enzymes exhibit different regioselectivity in glycosylation, with β-glucosidase primarily producing β-glycosides, while amyloglucosidase yields both α- and β-glycosides. []
A: Structural changes to this compound significantly impact its activity. [, ] Modifying the 3-methoxy-4-hydroxybenzylamide portion of nonivamide, a capsaicin analog, alters its potency for TRPV1 and even renders some analogs antagonistic. [] Introducing a nitronium group to nonivamide creates Nitrononivamide (NVANO), which retains capsaicin-like effects but with reduced efficacy. [] This suggests the phenolic proton plays a vital role in activity, potentially influencing CGRP releasing activity. [] Modifying nonivamide by introducing an ethylamine group at the 4th position and an oxymethylene group at the 5th position creates CAPCNC2. This modification enhances antiplatelet aggregation activity, lowers acute toxicity, and eliminates pungency compared to capsaicin. []
A: While the research papers do not specifically address the stability or formulation of this compound, they highlight that glycosylation of phenolic compounds like vanillin and N-vanillyl-nonanamide significantly improves their water solubility. [] This suggests that similar strategies could be investigated for enhancing the bioavailability of this compound derivatives.
ANone: The provided research papers primarily focus on the chemical and biological aspects of this compound derivatives and do not discuss SHE regulations or compliance.
ANone: Yes, several studies have investigated the in vitro and in vivo efficacy of this compound derivatives.
- In vitro studies: One study demonstrated that this compound analogs, including nonivamide and N-(3,4-dihydroxybenzyl)this compound, induce calcium flux, GADD153 expression, and cytotoxicity in human lung epithelial cells. [] Another study revealed that CAPCNC2 exhibits antiplatelet aggregation activity in vitro, inhibiting aggregation induced by various agonists like collagen, sodium arachidonate, and ADP. []
- In vivo studies: Research shows that CAPCNC2 induces a monophasic decrease in blood pressure and heart rate in anesthetized rats. [] This effect is not influenced by atropine or mecamylamine, suggesting a direct cardiac effect rather than an autonomic nervous system interaction. []
ANone: The provided research does not mention resistance mechanisms or cross-resistance related to this compound derivatives.
ANone: The research papers do not delve into specific drug delivery strategies for this compound derivatives.
ANone: Various analytical techniques have been employed to study this compound derivatives, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify major and minor capsaicinoids, including this compound derivatives, in Capsicum fruits. [, ]
- Ultra High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD): Used to separate and quantify a range of natural and synthetic capsaicinoids, including this compound derivatives. []
- Immunoassay: Employed to measure the release of calcitonin gene-related peptide (CGRP) from guinea pig hearts, indicating the activation of sensory neurons by this compound derivatives like capsinolol. []
ANone: The provided research papers do not contain information about the environmental impact or degradation of this compound derivatives.
A: While specific dissolution rates are not provided, research highlights that glycosylation enhances the water solubility of N-vanillyl-nonanamide. [] This suggests that chemical modifications can impact solubility and potentially bioavailability. One study indicated that CAPCNC2 exhibits reduced lipophilicity compared to capsaicin, based on its oil-water partition coefficient. [] This altered solubility profile might contribute to its reduced pungency and altered biological activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
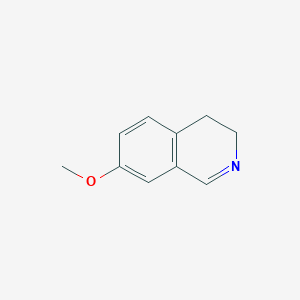
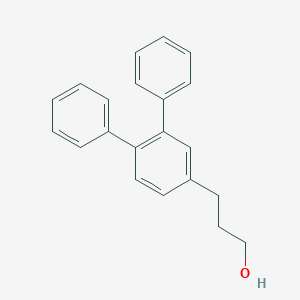
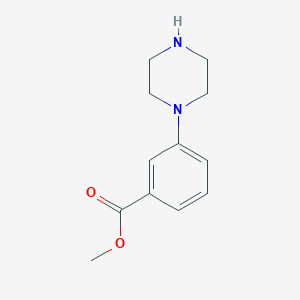
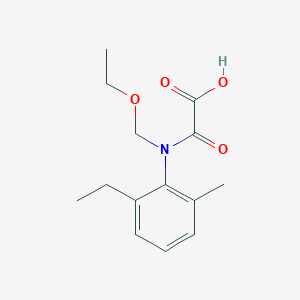
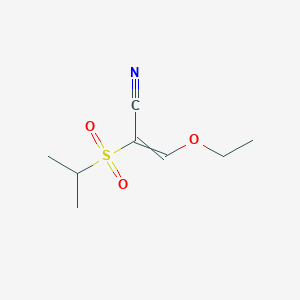
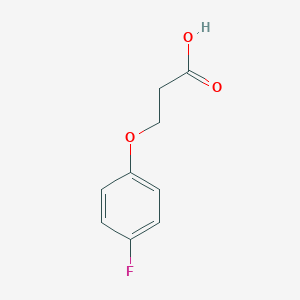
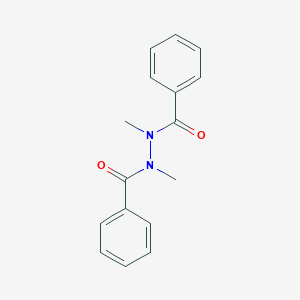
![5H-3,5a-Epoxynaphth[2,1-c]o](/img/structure/B71964.png)
